molecular formula C20H21N5O2S B2655066 N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide CAS No. 899399-84-9

N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

Cat. No.: B2655066
CAS No.: 899399-84-9
M. Wt: 395.48
InChI Key: XNYLADXWXNGUMP-UHFFFAOYSA-N
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Description

Triazoloquinoxalines are a class of compounds that contain a triazole ring fused with a quinoxaline ring . They are known for their potential as therapeutic agents and have shown a variety of biological applications . Benzenesulfonamides, on the other hand, are a class of organic compounds that contain a sulfonamide group attached to a benzene ring. They are widely used in medicinal chemistry due to their bioactivity.


Molecular Structure Analysis

Triazoloquinoxalines have a complex molecular structure with multiple rings. The presence of nitrogen atoms in the rings allows these compounds to readily bind in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader class of chemicals that have been synthesized and investigated for their potential antibacterial, antifungal, and anticancer activities. For instance, derivatives of this compound have shown promising results in studies aiming to explore new treatments for various infections and diseases.

  • Antimicrobial Activity : Compounds derived from N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Some derivatives have exhibited significant antibacterial and antifungal properties, suggesting potential applications in treating infections (Hassan, 2013).

  • Anticancer Activity : Research has also focused on the synthesis of novel derivatives for the evaluation of their anticancer properties. Some studies have found that certain derivatives show cytotoxic activity against cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2008).

Chemical Synthesis and Characterization

  • Synthesis Techniques : The compound and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of its structural framework in generating a wide array of potential therapeutic agents. Techniques include the condensation of different chalcones with hydrazinyl benzenesulfonamide hydrochloride, showcasing the compound's utility in producing diverse chemical entities (Hamby & Bauer, 1987).

Mechanism of Action

The mechanism of action of triazoloquinoxalines and benzenesulfonamides depends on their specific structure and the target they interact with. They are known to bind with a variety of enzymes and receptors in the biological system .

Future Directions

The development of new triazoloquinoxalines and benzenesulfonamides with improved properties is an active area of research . These compounds have potential applications in various fields, including medicinal chemistry, due to their versatile biological activities.

Properties

IUPAC Name

N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-4-7-18-22-23-20-19(21-16-8-5-6-9-17(16)25(18)20)24(3)28(26,27)15-12-10-14(2)11-13-15/h5-6,8-13H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYLADXWXNGUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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